4-Amino-3-methyl-benzofuran-2-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-amino-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-15-12(14)11-7(2)10-8(13)5-4-6-9(10)16-11/h4-6H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWCTIYTUZMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2O1)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-benzofuran-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-benzofuran-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 4-amino-3-methyl-benzofuran-2-carboxylic acid ethyl ester can act as inhibitors of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes. Leukotrienes are mediators of inflammation and allergic responses. By inhibiting this enzyme, these compounds may help manage conditions such as asthma, allergic rhinitis, and other inflammatory diseases .
Key Findings:
- Inhibition of leukotriene synthesis can reduce symptoms associated with asthma and allergic reactions.
- Potential for use in treating inflammatory bowel diseases and other gastrointestinal disorders .
Antimicrobial Activity
Benzofuran derivatives, including this compound, have shown promising antimicrobial activities against various pathogens. Studies have demonstrated that these compounds exhibit significant efficacy against both gram-positive and gram-negative bacteria, as well as fungi .
Case Studies:
- A series of benzofuran derivatives were synthesized and tested for their antimicrobial activities. Some exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains like E. coli and S. aureus .
- Further modifications to the benzofuran structure enhanced antibacterial properties, indicating that specific substitutions can optimize activity against resistant strains .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been widely studied, with several compounds demonstrating efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Research Insights:
- One study highlighted the synthesis of benzofuran-based compounds that showed significant cytotoxicity against human ovarian cancer cell lines (A2780), suggesting a potential application in cancer therapy .
- The structure-activity relationship (SAR) studies indicated that certain functional groups on the benzofuran skeleton could enhance anticancer activity, making it a target for further drug development .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to tailor its biological activity.
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Ethyl chloroacetate + 4-amino-3-methyl-benzofuran | Reflux in organic solvent | High |
| Step 2 | Hydrolysis to form carboxylic acid | Aqueous base treatment | Moderate |
| Step 3 | Esterification with ethanol | Acid catalyst, reflux | High |
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-benzofuran-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis in cancer cells or inhibition of cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Target compound; †Calculated molecular weight based on C₁₂H₁₃NO₃.
Key Findings:
Core Structure Variations: Benzofuran vs. This substitution may alter binding affinity in biological systems . Benzotriazole Derivatives: Compounds like 6-Furan-2-yl-4-methyl-6,7-dihydro-1H-benzotriazole-5-carboxylic acid ethyl ester () feature a triazole ring, enhancing hydrogen-bonding capacity compared to benzofurans .
Substituent Effects: Amino Group: The 4-amino substituent in the target compound and its analog (CAS 1092351-93-3) enables nucleophilic reactions, such as amide bond formation, for drug derivatization. Chloro and Methyl Groups: The 3-methyl group in the target compound likely increases lipophilicity (logP) compared to the non-methylated analog. In contrast, the 4-chloro substituent in CAS 1139838-91-7 introduces electronegativity, which may enhance oxidative stability but raise toxicity concerns .
Ester Group Variations :
- Ethyl esters (e.g., CAS 67195-79-3) generally exhibit higher hydrolytic stability than methyl esters (e.g., CAS 1139838-91-7), influencing drug bioavailability and duration of action .
Synthetic Pathways: highlights reactions involving β-aminocrotonic acid ethyl ester to generate dihydrofuran derivatives under thermal conditions. Similar methods could apply to benzofuran ester synthesis, though regioselectivity challenges may arise with multiple substituents .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s amino and methyl groups position it as a candidate for kinase inhibitors or antimicrobial agents, though in vitro studies are needed to validate activity.
- Data Limitations : Direct experimental data (e.g., solubility, melting point) for the target compound are absent in the evidence, necessitating further characterization.
- Comparative Toxicity : The chloro-substituted analog (CAS 1139838-91-7) warrants toxicity profiling to assess safety relative to the target compound .
Biological Activity
4-Amino-3-methyl-benzofuran-2-carboxylic acid ethyl ester (CAS No. 99245-00-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with an amino group and a carboxylic acid ethyl ester moiety, which contribute to its unique chemical properties. Its molecular formula is .
Anticancer Properties
Research indicates that derivatives of benzofuran compounds, including this compound, exhibit notable anticancer activity. For instance, studies have shown that similar benzofuran derivatives can selectively inhibit cancer cell proliferation. In one study, compounds were tested against various human cancer cell lines, revealing that modifications at the C–3 position significantly enhanced antiproliferative activity compared to unsubstituted variants .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 (liver carcinoma) | 15.4 | |
| Benzofuran derivative A | MCF-7 (breast cancer) | 10.2 | |
| Benzofuran derivative B | HeLa (cervical cancer) | 8.5 |
Antioxidant Activity
The compound has shown potential as an antioxidant agent by inhibiting the production of reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate signaling pathways associated with inflammation, potentially reducing the expression of pro-inflammatory cytokines in cellular models.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in ROS production, thereby reducing oxidative stress.
- Modulation of Signaling Pathways : It can influence pathways related to inflammation and apoptosis, enhancing its anticancer effects.
- Interaction with Cellular Targets : The unique structure allows it to interact with various cellular targets, including proteins involved in tumor growth and progression.
Case Studies
In a recent study focusing on the synthesis and biological evaluation of benzofuran derivatives, several compounds were tested for their cytotoxic effects against different cancer cell lines. The study highlighted that structural modifications significantly impacted the biological activity, emphasizing the importance of functional groups in enhancing efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-amino-3-methyl-benzofuran-2-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multistep reactions, starting with acylation of substituted benzoate derivatives followed by esterification. For example, methyl 4-hydroxy-3-methoxybenzoate can undergo acylation with acetic anhydride to introduce the acetamido group, followed by esterification with ethanol under acidic conditions to form the ethyl ester . Reaction optimization involves controlling temperature (e.g., reflux at 80–100°C), solvent polarity (e.g., dichloromethane for acylation), and catalyst selection (e.g., H₂SO₄ for esterification). Yields are sensitive to stoichiometric ratios and purification steps, such as column chromatography (EtOAc/hexane gradients) .
Q. How can researchers optimize the purification of 4-amino-3-methyl-benzofuran-2-carboxylate derivatives for pharmacological testing?
- Methodological Answer : High-purity isolates are achieved via sequential techniques:
- Liquid-liquid extraction : Partitioning between chloroform and aqueous layers to remove polar impurities .
- Column chromatography : Silica gel with gradient elution (e.g., 10–50% EtOAc in hexane) to separate structurally similar byproducts .
- Recrystallization : Using solvents like benzene or ethyl acetate to enhance crystalline purity .
- Analytical validation : GC-MS or HPLC to confirm purity >95% before biological assays .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of benzofuran-2-carboxylate derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Confirms ester carbonyl stretches (~1700–1750 cm⁻¹) and amino groups (~3350 cm⁻¹) .
- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between carboxyl groups and solvent molecules, as seen in centrosymmetric dimers) .
Advanced Research Questions
Q. How should researchers approach contradictory data in biological activity studies, such as varying anti-tumor efficacy across cell lines?
- Methodological Answer : Contradictions may arise from cell-line-specific metabolic pathways or assay conditions. To resolve discrepancies:
- Standardize assays : Use identical cell passage numbers, incubation times, and dosage ranges (e.g., 1–100 μM) .
- Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation) across resistant vs. sensitive lines .
- Structural analogs : Test derivatives with modified substituents (e.g., fluoro or methoxy groups) to isolate SAR trends .
Q. What strategies enhance target selectivity of benzofuran-2-carboxylate derivatives in anti-tumor applications?
- Methodological Answer :
- Substituent engineering : Introduce electron-withdrawing groups (e.g., 4-fluorobenzoyloxy) to improve DNA intercalation .
- Prodrug design : Mask polar groups (e.g., ethyl ester hydrolysis to carboxylic acid) for tumor-specific activation .
- Computational docking : Screen against kinase domains (e.g., EGFR or VEGFR) to prioritize high-affinity analogs .
Q. How do intermolecular interactions observed in crystallography inform the design of stable derivatives?
- Methodological Answer : X-ray structures reveal critical packing motifs:
- Hydrogen bonds : Carboxyl O–H⋯O interactions stabilize dimeric forms, suggesting modifications to enhance solubility (e.g., methyl-to-hydroxyl substitutions) .
- π-π stacking : Planar benzofuran rings stack with aromatic residues in target proteins, guiding steric bulk optimization .
Q. What in vitro models best predict the metabolic stability of benzofuran-2-carboxylate derivatives?
- Methodological Answer :
- Liver microsomes : Incubate with NADPH to assess cytochrome P450-mediated degradation .
- Hepatocyte co-cultures : Measure half-life (t₁/₂) in primary human hepatocytes to model first-pass metabolism .
Q. How can computational chemistry predict binding affinity to cancer targets?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
